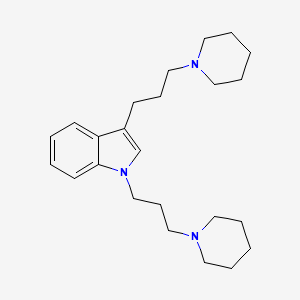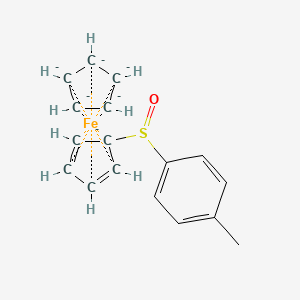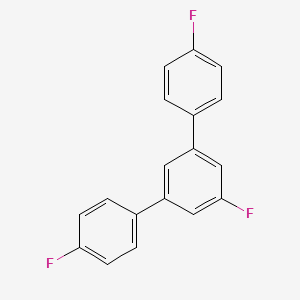
1-fluoro-3,5-bis(4-fluorophenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-3,5-bis(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of fluorine atoms on its benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3,5-bis(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar coupling reactions, with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound more susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include sodium hydroxide for NAS and various electrophiles for EAS.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .
Aplicaciones Científicas De Investigación
1-Fluoro-3,5-bis(4-fluorophenyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-fluoro-3,5-bis(4-fluorophenyl)benzene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems .
Comparación Con Compuestos Similares
1,3-Bis(4-fluorobenzoyl)benzene: Used in the synthesis of polymers.
Bis(3-fluorophenyl) sulfide: Known for its applications in organic synthesis.
1-Ethynyl-4-fluorobenzene: Utilized in the synthesis of various organic compounds.
Uniqueness: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated aromatic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C18H11F3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1-fluoro-3,5-bis(4-fluorophenyl)benzene |
InChI |
InChI=1S/C18H11F3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H |
Clave InChI |
SRIXQNSYWNBICX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-[2,4-dichloro-6-[2-(4-fluoro-3,4-dihydropyrazol-2-yl)ethoxy]phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B14754017.png)
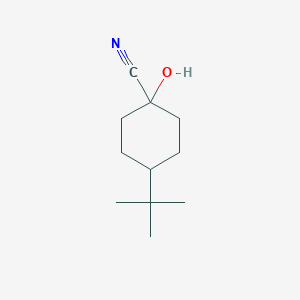
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
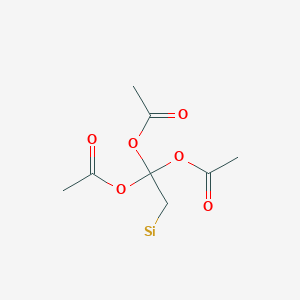
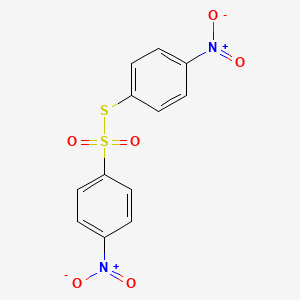
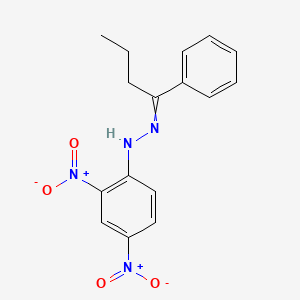
![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
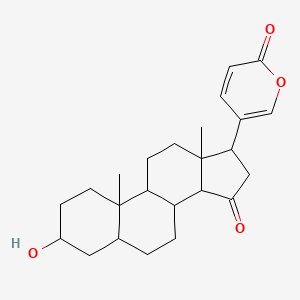
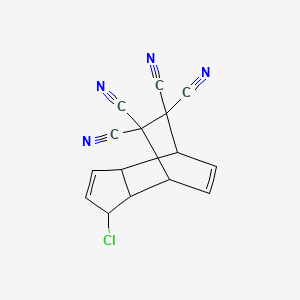
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)
